(3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride
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Overview
Description
(3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride is a complex organic compound that belongs to the class of cyclopenta[b]furan derivatives. This compound is notable for its unique structural features, which include a fused cyclopentane and furan ring system, an ethoxy group, and an amine functionality. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopenta[b]furan core: This can be achieved through a Diels-Alder reaction between a suitable diene and a furan derivative.
Introduction of the ethoxy group: This step often involves an etherification reaction using an appropriate alcohol and a strong acid catalyst.
Formation of the hydrochloride salt: The final step involves treating the free base with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted amines
Scientific Research Applications
(3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The ethoxy group and the fused ring system contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride: Similar structure but with a methoxy group instead of an ethoxy group.
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol: A related compound with a different ring system and functional groups.
Uniqueness
(3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride is unique due to its specific combination of an ethoxy group, an amine functionality, and a fused cyclopentane-furan ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3aR,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-11-9-5-3-4-8(9,10)6-7-12-9;/h2-7,10H2,1H3;1H/t8-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCKWJJXYGKGCB-RJUBDTSPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC12CCCC1(CCO2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@]12CCC[C@]1(CCO2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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